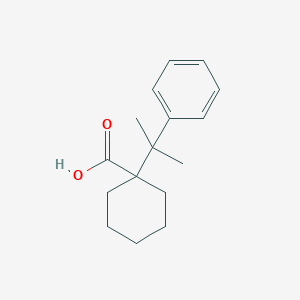

Ethyl 4-amino-3-nitrobenzimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Amidination Reagent in Protein Modification

Ethyl 4-amino-3-nitrobenzimidate and related compounds are utilized as amidination reagents in protein chemistry. A study by Müller and Pfleiderer (1978) demonstrated the use of a similar compound, Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, for protein modification without significantly reducing enzymatic activities. This application is crucial for studying protein functions and interactions (Müller & Pfleiderer, 1978).

Formation of N-Nitroimides

Katritzky and Mitchell (1973) discussed the conversion of compounds like 1-Aminobenzimidazole into N-nitroimides using ethyl nitrate and sodium ethoxide. This reaction forms part of a larger group of chemical transformations essential for creating various organic compounds, some of which have explosive properties (Katritzky & Mitchell, 1973).

Synthesis of Disperse Azo Dyes

The chemical has been used in synthesizing disperse azo dyes. Karcı and Demirçalı (2006) describe using 2-aminobenzimidazole, which reacts with ethyl cyanoacetate, to synthesize azopyrimidone dyes. These dyes have applications in coloring textiles and other materials (Karcı & Demirçalı, 2006).

Nonlinear Optical Properties in Chromophores

Yan (2003) conducted a study on chromophores, including compounds like trans-4-(N-(ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene. These compounds show potential in nonlinear optical applications, which are significant in photonics and telecommunications (Yan, 2003).

Reducing Agent in Synthesis of Organic Compounds

Ethyl 4-amino-3-nitrobenzimidate can serve as a reducing agent in synthesizing various organic compounds. Dinçer (2002) demonstrated its use in reducing dinitrobenzimidazoles to amino-nitrobenzimidazoles, which have diverse applications in chemical synthesis (Dinçer, 2002).

Electrochemical Studies in Ionic Liquids

Ghilane et al. (2010) explored the electrochemical oxidation of primary amines, including compounds similar to Ethyl 4-amino-3-nitrobenzimidate, in ionic liquids. This study is relevant for understanding electrochemical processes in non-traditional solvents (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-amino-3-nitrobenzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZBKBNXWMLBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-nitrobenzimidate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

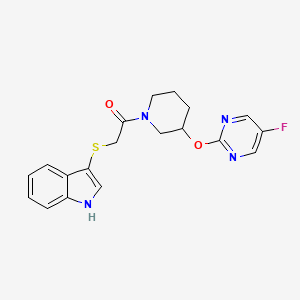

![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)

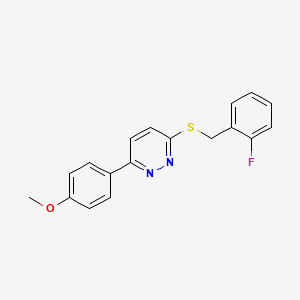

![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)

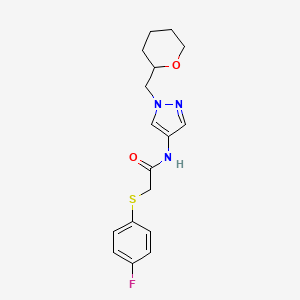

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)